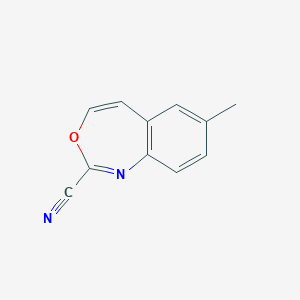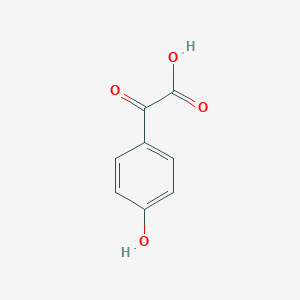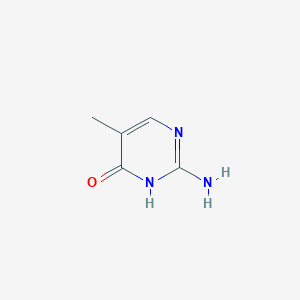
1-Hexene, 1-iodo-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexene, 1-iodo-, (Z)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of alkene, which is a type of organic molecule that contains a carbon-carbon double bond. The structure of 1-Hexene, 1-iodo-, (Z)- makes it a useful starting material for many different types of chemical reactions, and it has been used in a variety of research applications.
Mécanisme D'action
The mechanism of action of 1-Hexene, 1-iodo-, (Z)- is complex and depends on the specific application. In the context of drug development, this compound has been shown to inhibit the growth of cancer cells by interfering with the function of certain enzymes that are involved in cell division. Additionally, 1-Hexene, 1-iodo-, (Z)- has been shown to have anti-inflammatory properties, which may be useful in the treatment of other diseases such as arthritis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Hexene, 1-iodo-, (Z)- are still being studied. However, research has shown that this compound can have a variety of effects on different types of cells and tissues. For example, 1-Hexene, 1-iodo-, (Z)- has been shown to induce apoptosis, which is a type of cell death that occurs naturally in the body. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hexene, 1-iodo-, (Z)- in lab experiments is that it is a relatively simple molecule that can be easily synthesized from commercially available starting materials. Additionally, this compound has been shown to be relatively stable under a variety of conditions, which makes it a useful starting material for many different types of chemical reactions.
One limitation of using 1-Hexene, 1-iodo-, (Z)- in lab experiments is that it can be difficult to purify. This is because it can form a variety of byproducts during synthesis, which can be difficult to separate from the desired product. Additionally, 1-Hexene, 1-iodo-, (Z)- can be toxic in high concentrations, which can be a safety concern in the lab.
Orientations Futures
There are many potential future directions for research involving 1-Hexene, 1-iodo-, (Z)-. One area of research that holds promise is the development of new materials. Researchers are currently exploring the use of 1-Hexene, 1-iodo-, (Z)- as a starting material for the synthesis of new polymers that have unique properties such as high thermal stability and good mechanical strength.
Another area of research that holds promise is the development of new drugs. Researchers are currently exploring the potential therapeutic effects of 1-Hexene, 1-iodo-, (Z)- in the treatment of a variety of diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, researchers are exploring the use of 1-Hexene, 1-iodo-, (Z)- as a building block for the synthesis of new molecules that may have applications in a variety of other areas such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 1-Hexene, 1-iodo-, (Z)- can be achieved through a variety of methods. One common method involves the reaction of 1-hexene with iodine and a catalyst such as copper iodide. This reaction results in the formation of 1-Hexene, 1-iodo-, (Z)- along with other byproducts. Another method involves the use of a Grignard reagent, which is a type of organometallic compound that can react with alkyl halides to form new carbon-carbon bonds.
Applications De Recherche Scientifique
1-Hexene, 1-iodo-, (Z)- has been used in a variety of scientific research applications. One area of research that has utilized this compound is in the development of new materials. For example, 1-Hexene, 1-iodo-, (Z)- has been used as a starting material for the synthesis of new polymers that have unique properties such as high thermal stability and good mechanical strength.
Another area of research that has utilized 1-Hexene, 1-iodo-, (Z)- is in the development of new drugs. This compound has been shown to have potential therapeutic effects in the treatment of certain types of cancer. Additionally, 1-Hexene, 1-iodo-, (Z)- has been used as a building block for the synthesis of new molecules that may have applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
16538-47-9 |
|---|---|
Nom du produit |
1-Hexene, 1-iodo-, (Z)- |
Formule moléculaire |
C6H11I |
Poids moléculaire |
210.06 g/mol |
Nom IUPAC |
(Z)-1-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5- |
Clé InChI |
TUAPXMNNQGXDDV-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C=C\I |
SMILES |
CCCCC=CI |
SMILES canonique |
CCCCC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




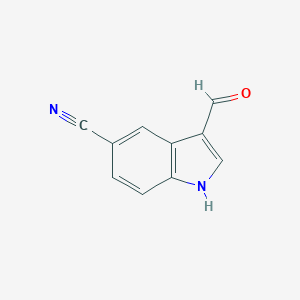

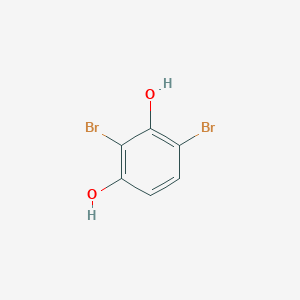
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
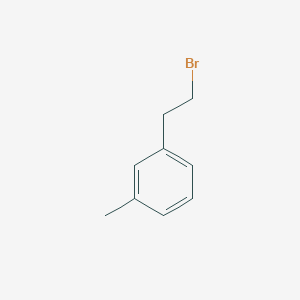
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
